Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate

Pyruvate kinase inhibition Isozyme selectivity Kinase profiling

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 7249-19-6) is a trisubstituted pyrimidine featuring a C-2 methylthio ether, a C-6 methoxy group, and a C-4 methyl carboxylate ester. This specific substitution pattern places it within the 2-alkylthio-4-carboxylate pyrimidine class—a scaffold historically used for kinase inhibitor design and as a versatile synthetic building block.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 7249-19-6
Cat. No. B12940510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate
CAS7249-19-6
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)C(=O)OC)SC
InChIInChI=1S/C8H10N2O3S/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3
InChIKeyQCZIKVJEUUIATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 7249-19-6): Core Chemical Identity and Procurement-Relevant Context


Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 7249-19-6) is a trisubstituted pyrimidine featuring a C-2 methylthio ether, a C-6 methoxy group, and a C-4 methyl carboxylate ester . This specific substitution pattern places it within the 2-alkylthio-4-carboxylate pyrimidine class—a scaffold historically used for kinase inhibitor design and as a versatile synthetic building block. The compound exhibits weak but measurable inhibition of rat pyruvate kinase isozymes (Ki in the millimolar range) [1], distinguishing it from more potent 2-methylsulfanyl pyrimidine analogs that act as kinase activators or nanomolar inhibitors. Its physicochemical properties—including a calculated logP of approximately 2.05 —balance polarity and lipophilicity, making it suitable for further derivatization without excessive hydrophobicity.

Why Methyl 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate Cannot Be Replaced by Generic Pyrimidine Analogs


Closely related 2-methylsulfanyl pyrimidine-4-carboxylate derivatives exhibit markedly divergent biological activity profiles and synthetic reactivity due to subtle variations at the C-5 and C-6 positions. For example, the C-6 methyl congener (CAS 90007-36-6) lacks the methoxy oxygen that participates in hydrogen-bonding and alters electronic distribution, while the free carboxylic acid analog (CAS 15584-03-9) introduces a donor that shifts solubility and metal-chelating behavior. Furthermore, the C-4 chloro analog (CAS 89466-42-2) serves entirely different synthetic roles, primarily in nucleophilic aromatic substitution pathways rather than ester-based transformations [1]. In the specific context of pyruvate kinase interaction, the target compound's weak millimolar-range Ki for PK-M and PK-K [2] stands apart from structurally similar pyrimidines that act as potent nanomolar PKM2 activators, confirming that even modest structural changes profoundly alter target engagement. Thus, substituting any of these analogs without re-validation would compromise both synthetic outcomes and biological interpretation.

Quantitative Differentiation Evidence for Methyl 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate


Pyruvate Kinase Isozyme Inhibition Profile: Target Compound vs. Class-Level PKM2 Activators

The target compound exhibits measurable but weak inhibition of rat pyruvate kinase isozymes (PK-M, PK-K, PK-L) with Ki values in the millimolar range [1]. In contrast, structurally similar 2-methylsulfanyl pyrimidine derivatives, such as the PKM2 activator CHEMBL1939095, show nanomolar EC50 values (210 nM) in luminescent PKM2 activation assays [2]. This represents a functional divergence of approximately four orders of magnitude, highlighting that the target compound's specific substitution pattern (6-methoxy, 4-methyl ester) drives an inhibitory rather than activating modality at pyruvate kinase. However, the comparison relies on cross-study data with different assay endpoints (inhibition vs. activation) and must be interpreted with caution regarding direct mechanistic equivalence.

Pyruvate kinase inhibition Isozyme selectivity Kinase profiling

Physicochemical Property Differentiation: Methoxy vs. Methyl at C-6

The C-6 methoxy group of the target compound introduces an additional hydrogen-bond acceptor and alters lipophilicity compared to the C-6 methyl analog (CAS 90007-36-6). Calculated logP for the target compound is 2.05 , whereas the C-6 methyl analog, losing the ether oxygen, would be expected to exhibit a higher logP (estimated ~2.5–2.8 based on fragment-based calculations). The target compound also possesses three hydrogen-bond acceptors (vs. two for the methyl analog) and a slightly larger polar surface area (PSA 35.53 Ų vs. an estimated ~26 Ų for the methyl analog) . These differences affect aqueous solubility, passive membrane permeability, and the ability to engage in key hydrogen-bond interactions with biological targets.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Versatility: Methyl Ester as a Selective Handle vs. Free Acid or 4-Chloro Derivatives

The methyl ester at C-4 provides a chemoselective handle that can be hydrolyzed to the carboxylic acid or transesterified, while leaving the C-2 methylthio and C-6 methoxy groups intact. In contrast, the direct free acid analog (CAS 15584-03-9) requires prior activation for amide or ester formation, and the 4-chloro derivative (CAS 89466-42-2) is optimized for nucleophilic aromatic substitution rather than carboxylate-based transformations [1]. The 4-chloro analog is a documented precursor for fused pyrrolo[2,3-d]pyrimidine systems and requires lithiation at C-5 to introduce carboxylate functionality , adding at least two synthetic steps compared to direct manipulation of the methyl ester. This step-count differential (1 vs. ≥2 steps) and the ability to proceed under milder conditions (no LDA lithiation required) make the target compound a more efficient entry point for amide library synthesis.

Synthetic building block Chemoselective transformations Pyrimidine derivatization

Oxidative Transformability of the 2-Methylthio Group: Sulfoxide/Sulfone Potential vs. Chloro Analogs

The 2-methylthio group of the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone, a transformation that is well-established for modulating biological activity, solubility, and metabolic stability in pyrimidine-based kinase inhibitors . In contrast, the 4-chloro analog (CAS 89466-42-2) lacks this oxidizable sulfur handle, and the C-6 methyl analog (CAS 90007-36-6) does not combine this feature with the favorable polarity of the methoxy group. While explicit quantitative oxidation rate data for this specific compound are not publicly available, the presence of the methylthio group is a structural prerequisite for this widely exploited strategy. No other differentiation dimension provides this orthogonal modulation capability within the same core scaffold.

Sulfide oxidation Prodrug design Metabolic switching

Availability and Purity Consistency: Commercial Supply vs. Custom Synthesis of Analogs

The target compound is listed with a purity of 98% by at least one major supplier , whereas the C-6 methyl analog (CAS 90007-36-6) is primarily available through custom synthesis only [1], introducing lead-time and minimum-order constraints. The free acid analog (CAS 15584-03-9) and the 4-chloro analog (CAS 89466-42-2) are also commercially available but serve different synthetic roles. The confirmed 98% purity specification provides a baseline for direct use in biological assays without further purification, reducing procurement-to-experiment turnaround time.

Commercial availability Purity standards Procurement reliability

Optimal Application Scenarios for Methyl 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate Based on Verified Differentiation


Pyruvate Kinase Mechanistic Studies Requiring an Inhibitory Tool Compound

In experiments where pyruvate kinase inhibition is mechanistically required—as opposed to activation—this compound provides a defined, albeit weak, inhibitory profile (Ki ~3.7–8.4 mM for rat PK isozymes [1]). The millimolar potency, while modest, allows for use as a negative control or comparator when screening more potent pyruvate kinase inhibitors, or as a starting scaffold for structure-activity relationship (SAR) optimization aimed at improving inhibitory potency. Researchers should note that the inhibition is competitive with ADP [1].

Medicinal Chemistry Library Synthesis: 4-Carboxamide Expansion

The methyl ester handle at C-4 enables direct amidation to generate diverse 4-carboxamide derivatives without the need for pre-activation or lithiation chemistry required by the 4-chloro analog [2]. This reduces synthetic step count by at least 1–2 steps for each library member, accelerating hit-to-lead timelines. The presence of both methoxy and methylthio substituents further provides multiple vectors for diversification (oxidation at sulfur, demethylation at oxygen) [3].

Sulfide Oxidation Studies for Prodrug or Solubility Optimization

The 2-methylthio group can be oxidized to the sulfoxide or sulfone, a transformation used to modulate solubility, metabolic stability, and target binding. The target compound's balanced baseline logP (~2.05) provides a suitable starting point for oxidation-driven polarity shifts, a strategy not accessible with non-sulfur-containing analogs or compounds lacking the additional polarity contributions of the methoxy group.

Reference Standard for Pyrimidine Carboxylate Handling and Storage Protocols

The compound's defined storage conditions—sealed in a dry environment at 2–8°C —coupled with its confirmed 98% purity specification, make it suitable as a reference standard for developing and validating pyrimidine ester handling protocols in shared synthetic facilities, particularly when comparing procurement outcomes across different analogs.

Quote Request

Request a Quote for Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.